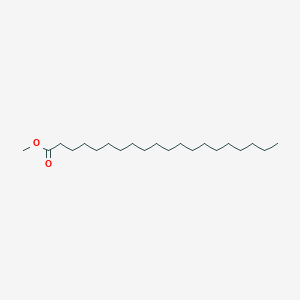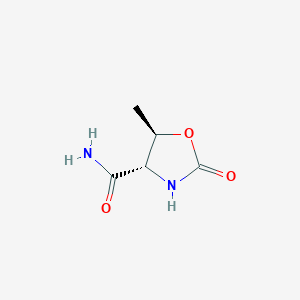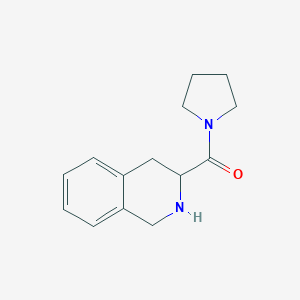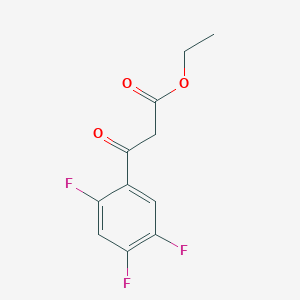
(R)-1-(3-(トリフルオロメチル)フェニル)エタノール
概要
説明
®-1-(3-(trifluoromethyl)phenyl)ethanol is a chiral alcohol with significant importance in various fields, including medicinal chemistry and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This structural configuration imparts unique chemical and physical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
®-1-(3-(trifluoromethyl)phenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a nucleophilic trifluoromethylating agent .
Mode of Action
®-1-(3-(trifluoromethyl)phenyl)ethanol interacts with its targets through a process known as electron donor-acceptor (EDA) complex formation . This involves the formation of complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions suggests it may influence pathways involving thiophenols .
Pharmacokinetics
It’s known that the compound can be synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This suggests that the compound may have unique ADME properties influenced by its synthetic process.
Result of Action
The compound’s ability to undergo s-trifluoromethylation of thiophenols suggests it may have significant effects on cellular processes involving these compounds .
Action Environment
The action of ®-1-(3-(trifluoromethyl)phenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s ability to undergo an SET reaction is dependent on visible light irradiation . Additionally, the synthetic process for the compound involves the use of isopropanol as a co-substrate, suggesting that the presence of this compound in the environment could influence the action, efficacy, and stability of ®-1-(3-(trifluoromethyl)phenyl)ethanol .
生化学分析
Biochemical Properties
The biochemical properties of ®-1-(3-(trifluoromethyl)phenyl)ethanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with arylthiolate anions, forming electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This interaction plays a crucial role in the S-trifluoromethylation of thiophenols .
Cellular Effects
It is known that the compound can influence cell function through its interactions with various biomolecules . For example, its interaction with arylthiolate anions can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-1-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with arylthiolate anions. This interaction forms EDA complexes, which can undergo an intramolecular SET reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .
Temporal Effects in Laboratory Settings
The temporal effects of ®-1-(3-(trifluoromethyl)phenyl)ethanol in laboratory settings are largely dependent on the specific experimental conditions. For instance, in a study where the compound was used in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, it was found that the reaction could be executed at 30°C and 200 rpm for 30 hours, yielding 91.8% of product yield with 99.9% of enantiometric excess .
Metabolic Pathways
It is known that the compound can interact with arylthiolate anions, forming EDA complexes . These complexes can undergo an intramolecular SET reaction, which is a crucial step in the S-trifluoromethylation of thiophenols .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One efficient approach involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone using biocatalysts such as Leifsonia xyli cells. This method employs isopropanol as a co-substrate for cofactor recycling, resulting in high enantiomeric excess and yield . The reaction conditions typically include a temperature of 30°C, a substrate concentration of 200 mM, and a reaction time of 30 hours .
Industrial Production Methods
In industrial settings, the production of ®-1-(3-(trifluoromethyl)phenyl)ethanol often involves the use of engineered ketoreductases (KREDS) for the enantioselective reduction of prochiral ketones. This method is scalable and can be optimized for higher substrate concentrations and improved yields .
化学反応の分析
Types of Reactions
®-1-(3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(trifluoromethyl)acetophenone.
Reduction: It can be reduced to form the corresponding alkane, although this reaction is less common.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: 3-(trifluoromethyl)acetophenone
Reduction: 3-(trifluoromethyl)ethylbenzene
Substitution: Various substituted phenyl derivatives depending on the reagent used
類似化合物との比較
Similar Compounds
®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol: Another chiral alcohol with two trifluoromethyl groups, used in similar applications.
3-(trifluoromethyl)benzyl alcohol: Lacks the chiral center but shares the trifluoromethyl group, used in organic synthesis.
®-1-(4-(trifluoromethyl)phenyl)ethanol: Similar structure with the trifluoromethyl group in the para position, used in medicinal chemistry.
Uniqueness
®-1-(3-(trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the position of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
特性
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238620 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-24-8 | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127852-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the method of preparation for (R)-1-[3-(trifluoromethyl)phenyl]ethanol described in the research?
A: The research highlights the use of recombinant E. coli whole cells within a specific solvent system for the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This approach utilizes a combination of an aqueous Tween-20 solution and a natural deep eutectic solvent. This method is noteworthy because it offers a potentially more sustainable and efficient route for producing this chiral compound.
Q2: What potential advantages does this method offer for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol?
A2: Utilizing recombinant E. coli whole cells in this specific solvent system offers several potential benefits:
- Enhanced Enantioselectivity: This approach aims to improve the selective production of the desired (R)-enantiomer of 1-[3-(trifluoromethyl)phenyl]ethanol. [, ] This is crucial in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.
- Sustainability: Employing biocatalysts like E. coli aligns with green chemistry principles, potentially reducing the environmental footprint compared to traditional synthetic methods. [, ]
- Cost-Effectiveness: The use of whole cells and a natural deep eutectic solvent could lead to a more cost-effective process compared to methods relying on expensive catalysts or harsh reaction conditions. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)


![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)


